![molecular formula C18H24N4O4 B2816377 7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899738-37-5](/img/structure/B2816377.png)

7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

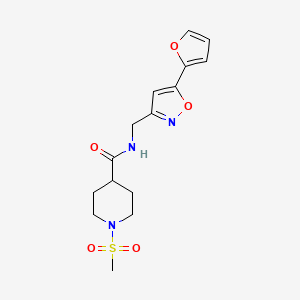

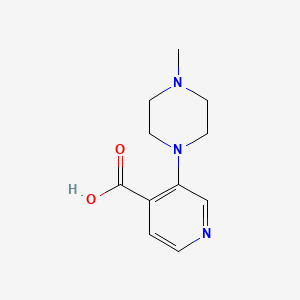

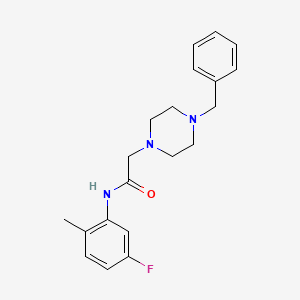

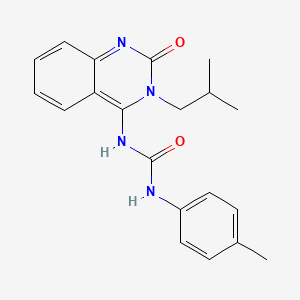

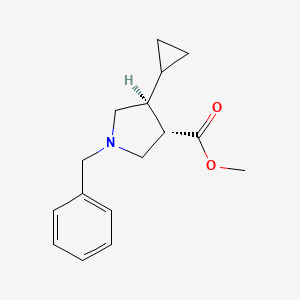

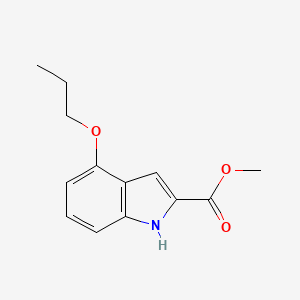

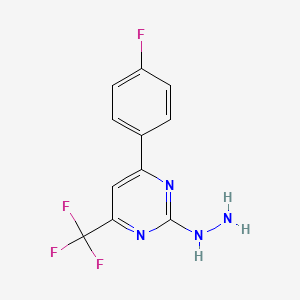

The compound “7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione” is a complex organic molecule. It contains several functional groups and rings, including a purine ring (a type of heterocyclic aromatic ring), an oxazole ring (a five-membered ring containing an oxygen atom and a nitrogen atom), and several alkyl groups (chains of carbon atoms), including a tert-butyl group and a 3,3-dimethyl-2-oxobutyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and oxazole rings would likely contribute to the compound’s aromaticity, making the molecule more stable. The various alkyl groups could affect the molecule’s shape and physical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like the presence of aromatic rings, the types and locations of functional groups, and the overall size and shape of the molecule can all affect properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Properties

Cascade Synthesis of Imidazo Derivatives : A study by Kravchenko et al. (2014) demonstrated the synthesis of a compound similar to 7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione through aldol condensation, followed by intramolecular ring opening/closing reactions, highlighting its potential in complex organic synthesis (Kravchenko et al., 2014).

Facile Route to Imidazoquinolines : Research by Iminov et al. (2008) investigated the interaction of similar compounds with substituted acetonitriles, indicating a method for producing imidazoquinoline derivatives, which could be relevant for the synthesis of the queried compound (Iminov et al., 2008).

2. Biological and Pharmacological Research

Synthesis of Bioactive Oxadiazole Analogs : A study by Maftei et al. (2013) explored the synthesis of natural product analogs containing oxadiazole rings, similar to the queried compound, demonstrating the potential of such structures in developing antitumor agents (Maftei et al., 2013).

Phenoxyl Radical Complexes Study : Müller et al. (2000) investigated complexes involving macrocycles and phenoxyl radicals, relevant for understanding the reactivity of the queried compound in radical-involved chemical reactions (Müller et al., 2000).

3. Materials Science and Organic Electronics

Electrochemical Properties of Quinone Derivatives : Arsenyev et al. (2020) synthesized a compound structurally similar to the queried compound, exploring its electrochemical properties, which could inform applications in materials science and organic electronics (Arsenyev et al., 2020).

Synthesis of Heterocyclic Quinone Arylimines : Hall et al. (1995) focused on synthesizing model compounds for polyaromatic quinone diimine polymers, a study relevant for understanding the potential applications of the queried compound in advanced material synthesis (Hall et al., 1995).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-17(2,3)10(23)8-22-14(24)12-13(20(7)16(22)25)19-15-21(12)9-11(26-15)18(4,5)6/h9H,8H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCZUVLWLKAJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)

![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)

![8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2816303.png)

![1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816304.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2816305.png)

![2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2816314.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)